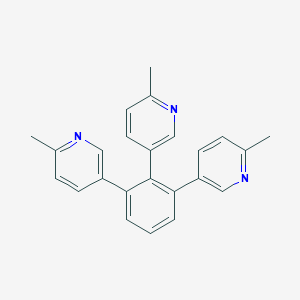![molecular formula C15H22O3 B14584794 2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde CAS No. 61049-52-3](/img/structure/B14584794.png)
2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde is a chemical compound with a unique spiro structure. This compound is characterized by its spiro[5.5]undecane core, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of two dioxo groups and a carbaldehyde group further adds to its chemical complexity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the dioxo and carbaldehyde functionalities. For instance, the compound can be synthesized through the rearrangement of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane under specific conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalysts and controlled reaction environments to ensure high yield and purity. The rearrangement reaction can be carried out in an alkaline medium or photochemically by UV irradiation in the presence of catalysts such as iron pentacarbonyl .
Analyse Chemischer Reaktionen
Types of Reactions
2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The spiro structure may also influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spiro compound with similar structural features but different functional groups.
2,4,8,10-Tetraoxaspiro[5.5]undecane: Lacks the trimethyl and carbaldehyde groups, resulting in different chemical properties.
4,10,10-Trimethyl-2,8-dioxospiro[5.5]undecane-4-carbaldehyde: A closely related compound with slight variations in the functional groups.
Uniqueness
2,8,8-Trimethyl-4,10-dioxospiro[5
Eigenschaften
CAS-Nummer |
61049-52-3 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
4,10,10-trimethyl-2,8-dioxospiro[5.5]undecane-4-carbaldehyde |
InChI |
InChI=1S/C15H22O3/c1-13(2)4-11(17)6-15(8-13)7-12(18)5-14(3,9-15)10-16/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
NWEFTORPRRWACG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)CC2(C1)CC(=O)CC(C2)(C)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




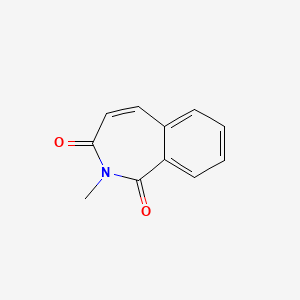
![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
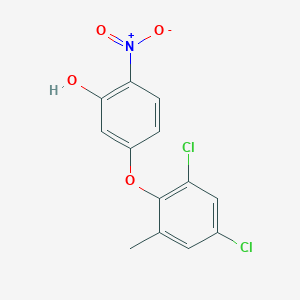
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)
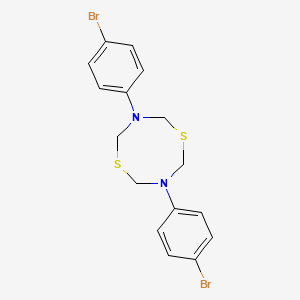
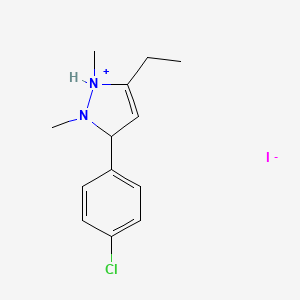
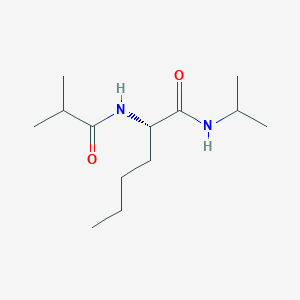
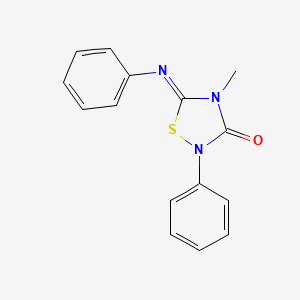
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
